2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C19H17N5O3S3.
Preparation Methods
The synthesis of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with the appropriate hydrazide under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Condensation: The hydrazide group allows for condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases depending on the specific reaction . Major products formed from these reactions vary but often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The compound’s structure allows it to bind effectively to these targets, disrupting normal cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity . Similar compounds include:
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide .
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological and chemical properties .
Properties
Molecular Formula |
C19H17N5O3S3 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H17N5O3S3/c1-13(15-8-5-9-16(10-15)24(26)27)20-21-17(25)12-29-19-23-22-18(30-19)28-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,25)/b20-13+ |
InChI Key |
IWMDGQYBPZTGKR-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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